N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-ethoxyacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of such compounds typically involves a 1,2,4-triazole ring, which is a type of heterocyclic compound . The exact molecular structure of this specific compound is not available in the literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds typically depend on their exact molecular structure. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the literature .
Safety and Hazards
Future Directions
Future research could focus on elucidating the exact synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide a more comprehensive understanding of the compound and could potentially lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been known to exhibit anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .
Mode of Action
It can be inferred from related compounds that its anti-inflammatory activity could be mediated chiefly through the inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and low ulcerogenic and irritative action on the gastrointestinal mucosa .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-ethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-2-25-11-15(24)19-9-10-26-16-8-7-14-20-21-17(23(14)22-16)12-5-3-4-6-13(12)18/h3-8H,2,9-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCDZMVNXIDWEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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